REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11]B(O)O.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:11][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4,^1:24,26,45,64|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC1=C(C#N)C=CC(=N1)C
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Name
|
|
Quantity
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216 mg
|
Type
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reactant
|
Smiles
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CB(O)O
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Name
|
|
Quantity
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1.36 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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33 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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758 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 100 mL round bottom flask equipped with a condenser
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 48 hours
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Duration
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48 h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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treated with 1N HCl (150 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (100 mL), Et2O (50 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAC (100 mL) three times
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography (5-10% EtOAC/Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |